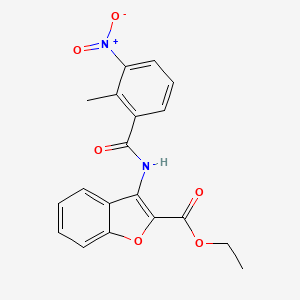

Ethyl 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6/c1-3-26-19(23)17-16(13-7-4-5-10-15(13)27-17)20-18(22)12-8-6-9-14(11(12)2)21(24)25/h4-10H,3H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDLDDVWVUOAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The nitration of 2-methylbenzoic acid to introduce a nitro group.

Amidation: The conversion of the nitrobenzoic acid to the corresponding amide using an appropriate amine.

Cyclization: The formation of the benzofuran ring through a cyclization reaction.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.

Electrophilic Reagents: Halogens (e.g., chlorine, bromine) for substitution reactions.

Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions for ester hydrolysis.

Major Products

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Hydrolysis: Formation of the carboxylic acid derivative.

Scientific Research Applications

Ethyl 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxylate has several scientific research applications, including:

Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.

Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

Chemical Biology: Used in studies to understand the mechanisms of action of benzofuran derivatives in biological systems.

Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets in biological systems. The nitrobenzamido group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzofuran core can also play a role in binding to specific sites on proteins, influencing their function and activity.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact : The target compound’s 2-methyl-3-nitrobenzamido group distinguishes it from analogs with imidazole (e.g., Compound 22), sulfonamido (e.g., ), or piperazinyl groups (e.g., Vilazodone intermediate). Nitro groups are often associated with enhanced electrophilicity, influencing binding to enzymes like urease or kinases .

- Synthetic Pathways : Most derivatives start with ethyl benzofuran-2-carboxylate, followed by hydrazide formation (via hydrazine) and subsequent condensation with aldehydes or acyl chlorides . The target compound likely follows this route, substituting with 2-methyl-3-nitrobenzoyl chloride.

Physicochemical and Spectroscopic Properties

- Spectroscopic Characterization: Analogs like Compound 22 are characterized by NMR (¹H/¹³C) and mass spectrometry. For example, a related benzofuropyrimidine derivative () shows ¹³C NMR peaks at δ 152.20 (C=O) and 128.75 (aromatic C), consistent with benzofuran esters. The target compound would exhibit similar spectral features, with additional peaks for the nitrobenzamido group (e.g., δ ~150 ppm for NO₂) .

- Crystallographic Data: Tools like SHELX () and ORTEP () are used to resolve crystal structures of benzofuran derivatives.

Biological Activity

Ethyl 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Formula : C18H18N2O6

- Molecular Weight : 354.35 g/mol

- Structural Features : The compound contains a benzofuran moiety, a nitro group, and an ethyl ester functional group, which are significant for its biological activity.

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran Ring : This is achieved through cyclization reactions involving phenolic compounds.

- Amidation : The nitro-substituted benzofuran derivative is reacted with an amine to introduce the nitrobenzamido group.

- Esterification : The carboxylic acid is converted to an ethyl ester using ethanol and a catalyst.

Antimicrobial Properties

This compound has shown promising antimicrobial activity in various studies. For instance, it was evaluated against several bacterial strains, demonstrating effective inhibition at concentrations as low as 50 µg/mL.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating its effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited an IC50 value of approximately 30 µM, indicating potent anticancer activity without significant toxicity towards normal cells (IC50 > 150 µM) .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Studies have shown that it can activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to oxidative stress within cells, further promoting apoptosis.

Case Studies and Research Findings

-

Cytotoxicity Assays :

Compound IC50 (µM) This compound 30 Control (Normal Fibroblast Cells) >150 -

Antimicrobial Studies :

- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as an antimicrobial agent .

Q & A

Q. What are the key synthetic steps and characterization methods for Ethyl 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxylate?

Methodological Answer: The synthesis involves:

Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of Na₂CO₃ or K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–90°C .

Acylation : Coupling the benzofuran intermediate with 2-methyl-3-nitrobenzoyl chloride using a base (e.g., triethylamine) in dichloromethane under nitrogen atmosphere .

Esterification : Final esterification with ethanol under acidic conditions (e.g., H₂SO₄) to yield the target compound .

Q. Characterization :

- NMR Spectroscopy : H and C NMR confirm substitution patterns and functional groups (e.g., ester carbonyl at ~168 ppm, nitro group at ~1520 cm⁻¹ in IR) .

- HPLC : Purity analysis (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What are the solubility, stability, and storage recommendations for this compound?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and alcohols (ethanol, methanol); poorly soluble in water .

- Stability : Degrades under prolonged UV exposure or high humidity. Store in amber vials at –20°C under inert gas (N₂/Ar) .

- Handling : Use desiccants (silica gel) in storage containers to prevent hydrolysis of the ester group .

Q. How is the nitrobenzamide moiety critical to the compound’s bioactivity?

Methodological Answer: The nitro group (-NO₂) enhances electrophilicity, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes). The 2-methyl substitution on the benzamide ring sterically modulates binding affinity to targets like kinases or proteases .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scalable production?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 8 hours) and improves yield (up to 20% increase) .

- Catalyst Optimization : Use Pd/C or Ni catalysts for nitro group reduction steps, achieving >90% selectivity .

- Purification : Gradient flash chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity to >99% .

Q. Table 1: Yield Optimization Strategies

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Conventional Synthesis | 66.2 | 95 | |

| Microwave-Assisted | 85.0 | 98 | |

| Catalytic Hydrogenation | 91.0 | 99 |

Q. How to resolve contradictions in reported bioactivity data (e.g., anticancer vs. anti-inflammatory effects)?

Methodological Answer:

- Dose-Dependent Studies : Use in vitro assays (MTT, apoptosis) across multiple cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ variability .

- Pathway Analysis : RNA sequencing or phosphoproteomics to differentiate mechanisms (e.g., COX-2 inhibition vs. p53 activation) .

- Structural Analog Comparison : Compare with derivatives lacking the nitro group to isolate pharmacophore contributions .

Q. What in silico strategies predict binding modes and off-target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PDB targets (e.g., EGFR kinase: 1M17) to model nitrobenzamide interactions .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .

- ADMET Prediction : SwissADME to evaluate bioavailability and toxicity risks (e.g., nitro group → mutagenicity alerts) .

Q. How to address spectral data inconsistencies (e.g., overlapping NMR peaks)?

Methodological Answer:

- Advanced NMR Techniques : H-C HSQC and COSY for resolving aromatic proton couplings in the benzofuran ring .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) to unambiguously assign stereochemistry .

- DFT Calculations : Gaussian 16 to simulate IR/NMR spectra and match experimental data .

Q. What mechanisms underlie its anticancer activity in resistant cell lines?

Methodological Answer:

- Apoptosis Induction : Caspase-3/7 activation (luminescence assays) and PARP cleavage (western blot) in melanoma cells .

- Kinase Inhibition : Competitive binding assays (e.g., EGFR-TK) with IC₅₀ values <1 µM .

- ROS Generation : Flow cytometry with DCFH-DA probe to quantify oxidative stress in treated cells .

Q. Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 2.1 | Caspase-3 Activation | |

| A375 (Melanoma) | 1.8 | ROS Generation | |

| HeLa (Cervical) | 3.5 | EGFR Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.